5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
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Overview
Description
5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that features a benzothiazole moiety linked to a pyrimidinetrione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions . The reaction conditions often include the use of acid chlorides and bases to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential antibacterial and antifungal properties.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the pyrimidinetrione moiety.
2-Aminobenzothiazole: Another related compound used as a precursor in the synthesis of more complex molecules.
Uniqueness
5-{1-[(Z)-2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONO]ETHYL}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to its combination of a benzothiazole ring with a pyrimidinetrione structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(Z)-N-(1,3-benzothiazol-2-ylamino)-C-methylcarbonimidoyl]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-6(9-10(19)15-12(21)16-11(9)20)17-18-13-14-7-4-2-3-5-8(7)22-13/h2-5,9H,1H3,(H,14,18)(H2,15,16,19,20,21)/b17-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJBOTCXFUIYSI-FMQZQXMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2S1)C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC2=CC=CC=C2S1)/C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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